molecular formula C23H27ClN4O3S B278102 N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Cat. No. B278102
M. Wt: 475 g/mol
InChI Key: HCNQFWGBOVOVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor with potential therapeutic applications in Parkinson's disease. It was first identified by Cephalon Inc. in the early 2000s and has since been the subject of extensive research.

Mechanism Of Action

CEP-1347 works by inhibiting the activity of JNK, a protein kinase that is involved in a variety of cellular processes, including cell death. In Parkinson's disease, JNK is activated in response to oxidative stress and other insults, leading to the death of dopamine-producing neurons. By inhibiting JNK, CEP-1347 can protect these neurons and slow the progression of the disease.
Biochemical and physiological effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of JNK, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has also been shown to reduce inflammation and to promote the survival of neurons.

Advantages And Limitations For Lab Experiments

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in cell culture and animal models, making it a well-characterized tool for studying the role of JNK in Parkinson's disease. However, there are also some limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that could have fewer off-target effects. Another area of interest is the development of novel drug delivery systems that could improve the efficacy and bioavailability of CEP-1347. Finally, there is ongoing research into the role of JNK in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, which could lead to new therapeutic applications for CEP-1347.

Synthesis Methods

The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the intermediate product, which is subsequently treated with ammonium thiocyanate to form the final product, CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in Parkinson's disease. It has been shown to inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in the death of dopamine-producing neurons in the brain. By inhibiting JNK, CEP-1347 has the potential to protect these neurons and slow the progression of Parkinson's disease.

properties

Product Name

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Molecular Formula

C23H27ClN4O3S

Molecular Weight

475 g/mol

IUPAC Name

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H27ClN4O3S/c1-4-20(29)28-12-10-27(11-13-28)19-9-8-16(24)14-18(19)25-23(32)26-22(30)17-7-5-6-15(2)21(17)31-3/h5-9,14H,4,10-13H2,1-3H3,(H2,25,26,30,32)

InChI Key

HCNQFWGBOVOVJH-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=C(C(=CC=C3)C)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CC(=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.